4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(3-chloropyridin-4-yl)oxy-N-ethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-16-13(18)17-7-4-10(5-8-17)19-12-3-6-15-9-11(12)14/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSJYRHVELYRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the chloropyridine derivative. One common method involves the reaction of 3-chloropyridine with an appropriate piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can vary depending on the specific requirements of the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Chloropyridine Ring
The 3-chloropyridine moiety undergoes S<sub>N</sub>Ar reactions due to the electron-withdrawing effect of the adjacent oxygen atom, which activates the ring toward nucleophilic attack.
Key Reactions:
-
Amine substitution : Reaction with primary or secondary amines under basic conditions replaces the chlorine atom. For example, morpholine or piperidine derivatives can be introduced at this position .
-
Hydroxide-mediated hydrolysis : Heating with aqueous NaOH yields the corresponding 3-hydroxypyridine derivative.
Table 1: S<sub>N</sub>Ar Reaction Conditions and Outcomes
Hydrolysis of the Carboxamide Group
The N-ethylcarboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or ammonium salt.
Reaction Pathways:
-
Acidic hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding piperidine-1-carboxylic acid .
-
Basic hydrolysis : NaOH in aqueous ethanol generates the sodium carboxylate intermediate, which is acidified to isolate the free acid .
Table 2: Hydrolysis Reaction Parameters
| Conditions | Reagents | Temperature | Time | Product | Yield (%) |
|---|---|---|---|---|---|
| Acidic | 6M HCl | 110°C | 24 h | Piperidine-1-carboxylic acid | 90 |
| Basic | 2M NaOH | 80°C | 12 h | Sodium carboxylate | 85 |
Functionalization of the Piperidine Ring
The piperidine nitrogen participates in alkylation or acylation reactions, enabling structural diversification.
Notable Transformations:
-
Alkylation : Treatment with alkyl halides (e.g., benzyl chloride) in the presence of K<sub>2</sub>CO<sub>3</sub> yields N-alkylated derivatives .
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms N-acylpiperidine analogs .
Table 3: Piperidine Functionalization Examples
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Alkylation | Benzyl chloride | DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C | N-Benzyl derivative | 70 |
| Acylation | Acetyl chloride | CH<sub>2</sub>Cl<sub>2</sub>, Et<sub>3</sub>N, 0°C | N-Acetyl derivative | 88 |
Cross-Coupling Reactions
The chloropyridine group participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination .
Example:
-
Buchwald-Hartwig amination : Using Pd(dba)<sub>2</sub> and Xantphos as a catalyst system, aryl amines couple with the chloropyridine ring to form C–N bonds .
Table 4: Cross-Coupling Reaction Data
| Coupling Partner | Catalyst System | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4-Aminophenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | DME/H<sub>2</sub>O, 90°C | Biaryl amine | 75 |
| Aniline | Pd(dba)<sub>2</sub>, Xantphos | Toluene, 100°C | N-Aryl derivative | 68 |
Ether Cleavage and Rearrangement
The pyridinyl ether linkage is susceptible to cleavage under strong acidic conditions (e.g., HBr in acetic acid), yielding 3-chloropyridin-4-ol and a piperidine fragment .
Biological Activity and Derivatization
Derivatives of this compound exhibit pharmacological relevance, such as kinase inhibition or antiviral activity. For instance:
Scientific Research Applications
Neuropharmacological Effects
Research indicates that 4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide may exhibit neuroprotective properties. It has been shown to influence pathways related to neurodegeneration, potentially offering therapeutic benefits in conditions such as Alzheimer’s disease and Parkinson's disease.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a need for further investigation into its potential as an anticancer agent.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Initial findings suggest efficacy against certain bacterial strains, although specific data on its antimicrobial activity remains limited.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the effects of this compound in a transgenic mouse model of Alzheimer’s disease. Results indicated that treatment with the compound led to a significant reduction in amyloid plaque formation and improved cognitive function as assessed by behavioral tests.
Case Study 2: Anticancer Activity Against Breast Cancer Cells
In vitro studies evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results showed that the compound induced apoptosis and inhibited cell proliferation, suggesting its potential as a therapeutic agent in breast cancer treatment.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and chloropyridine-containing molecules. Examples include:
- 4-((3-chloropyridin-4-yl)oxy)-N-methylpiperidine-1-carboxamide
- 4-((3-chloropyridin-4-yl)oxy)-N-propylpiperidine-1-carboxamide .
Uniqueness
The uniqueness of 4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a piperidine ring substituted with an ethyl group and a carboxamide functional group, alongside a chloropyridine moiety. The molecular formula is with a molecular weight of approximately 267.74 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.74 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the central nervous system (CNS). Research indicates that this compound acts as an antagonist to certain muscarinic receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia .
Neurological Disorders
Studies have shown that this compound exhibits neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to cognitive enhancement and symptom relief in conditions like Alzheimer's disease .
Antioxidant Activity
In vitro studies have demonstrated that this compound possesses significant antioxidant activity. This property is crucial for mitigating oxidative stress-related cellular damage, which is often associated with chronic diseases .
Case Studies
-
Cognitive Enhancement in Animal Models :
A study involving rodent models assessed the cognitive effects of administering the compound. Results indicated improved memory retention and learning capabilities, suggesting its potential as a cognitive enhancer. -
Neuroprotection Against Oxidative Stress :
In another study, the compound was tested for its neuroprotective effects against oxidative stress induced by glutamate toxicity in neuronal cell cultures. The findings revealed that it significantly reduced cell death and preserved neuronal integrity .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the piperidine ring, chloropyridinyl ether linkage, and carboxamide functionality. Chemical shifts for the N-ethyl group typically appear at δ 1.1–1.3 ppm (triplet) and δ 3.2–3.4 ppm (quartet) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 310.12) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and dihedral angles, particularly for the chloropyridinyl-ether moiety, which may influence supramolecular interactions .
How can researchers address contradictions in reported biological activity data for this compound?
Advanced
Discrepancies in biological efficacy (e.g., enzyme inhibition vs. receptor binding) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., fluorophenyl vs. chlorophenyl groups) alter target selectivity .
- Assay conditions : Variations in buffer pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa) affect activity. Validate using standardized assays (e.g., FRET-based enzymatic assays) .
- Meta-analysis : Cross-reference data from pharmacological studies (IC₅₀, Ki values) and structural analogs to identify trends .
What strategies improve the bioavailability of this compound?
Q. Advanced
- Linker modifications : Replace the ethyl group with hydrophilic moieties (e.g., PEG chains) to enhance solubility .
- Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) to improve membrane permeability .
- Formulation : Use nanoemulsions or liposomal encapsulation to bypass rapid hepatic clearance observed in pharmacokinetic studies .
How can computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the chloropyridinyl group’s role in π-π stacking with aromatic residues .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency using datasets from similar piperidine carboxamides .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to identify critical hydrogen bonds .
What are the key structural determinants of this compound’s activity in kinase inhibition assays?
Q. Basic
- Chloropyridinyl ether : Essential for ATP-binding pocket interactions in kinases .
- Piperidine carboxamide : Stabilizes the compound via hydrogen bonding with backbone amides (e.g., in Aurora kinase A) .
- N-ethyl group : Modulates lipophilicity; bulkier substituents may reduce off-target effects .
How can researchers design analogs to improve selectivity for specific enzyme isoforms?
Q. Advanced
- Bioisosteric replacement : Substitute the chloropyridinyl group with a thienopyrimidine core to target unique hydrophobic pockets .
- Fragment-based screening : Identify isoform-specific binding motifs using SPR or thermal shift assays .
- Crystallographic-guided design : Leverage X-ray structures of enzyme-ligand complexes to optimize steric complementarity .
What experimental design principles apply to scaling up synthesis for preclinical studies?
Q. Advanced
- Design of Experiments (DoE) : Optimize parameters (e.g., solvent volume, catalyst loading) using response surface methodology .
- Continuous flow chemistry : Enhance reproducibility and yield for multi-step reactions (e.g., amidation followed by etherification) .
- Purification : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) to isolate high-purity batches (>98%) .
How do steric and electronic effects influence the compound’s reactivity in derivatization reactions?
Q. Advanced
- Steric hindrance : The 3-chloro group on pyridine directs electrophilic substitution to the 2-position, limiting unwanted byproducts .
- Electronic effects : The electron-withdrawing carboxamide group activates the piperidine ring for nucleophilic additions (e.g., alkylation) .
- Catalyst tuning : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to facilitate cross-couplings at sterically congested sites .
What are the best practices for reconciling conflicting solubility data across studies?
Q. Advanced
- Standardized protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry or UV-Vis spectroscopy .
- Temperature control : Report data at 25°C ± 1°C to avoid discrepancies caused by thermal fluctuations .
- Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) to improve reproducibility in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
